molecular formula C7H7N3O B12506101 4-Methylisoxazolo[5,4-b]pyridin-3-amine

4-Methylisoxazolo[5,4-b]pyridin-3-amine

Cat. No.: B12506101
M. Wt: 149.15 g/mol
InChI Key: FBAQTPMAXCGMFM-UHFFFAOYSA-N
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Description

4-Methylisoxazolo[5,4-b]pyridin-3-amine is a heterocyclic compound that features a fused isoxazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylisoxazolo[5,4-b]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyridine with 4-methylisoxazole in the presence of a suitable catalyst and solvent. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Methylisoxazolo[5,4-b]pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methylisoxazolo[5,4-b]pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methylisoxazolo[5,4-b]pyridin-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with receptors, modulating their signaling pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylisoxazolo[5,4-b]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

4-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine

InChI

InChI=1S/C7H7N3O/c1-4-2-3-9-7-5(4)6(8)10-11-7/h2-3H,1H3,(H2,8,10)

InChI Key

FBAQTPMAXCGMFM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NOC2=NC=C1)N

Origin of Product

United States

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